molecular formula C11H7ClO B176493 5-Chloro-1-naphthaldehyde CAS No. 151222-57-0

5-Chloro-1-naphthaldehyde

Cat. No.: B176493
CAS No.: 151222-57-0
M. Wt: 190.62 g/mol
InChI Key: ZKTLLQZEGPAYNW-UHFFFAOYSA-N
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Description

5-Chloro-1-naphthaldehyde is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a chlorine atom at the 5th position and an aldehyde group at the 1st position on the naphthalene ring. The molecular formula of this compound is C11H7ClO, and it has a molecular weight of 190.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-1-naphthaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 5-chloronaphthalene-1-carbonitrile with appropriate reagents to form the aldehyde group . Another method involves the chlorination of naphthalene followed by formylation to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1-naphthaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-naphthaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the naphthalene ring.

Properties

IUPAC Name

5-chloronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTLLQZEGPAYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576438
Record name 5-Chloronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151222-57-0
Record name 5-Chloronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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